molecular formula C7H7FN2O B2692226 2-(5-fluoropyridin-3-yl)acetamide CAS No. 39891-23-1

2-(5-fluoropyridin-3-yl)acetamide

Cat. No.: B2692226
CAS No.: 39891-23-1
M. Wt: 154.144
InChI Key: PYHICZJEMGDKCD-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-3-yl)acetamide is a valuable fluorinated pyridine derivative serving as a key chemical intermediate in medicinal chemistry and antibacterial drug discovery. Its structure, featuring a fluoropyridine ring linked to an acetamide group, is a privileged scaffold in the design of novel therapeutic agents, particularly against Gram-positive bacteria. This compound is of significant research interest for the synthesis and development of novel oxazolidinone-based antibiotics . The 5-fluoropyridin-3-yl moiety is a critical structural component in advanced candidates that exhibit potent activity against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . The incorporation of a fluorine atom on the pyridine ring is a strategic modification often employed to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers utilize this acetamide to explore structure-activity relationships (SAR) and develop compounds with enhanced antibacterial efficacy and potential to inhibit biofilm formation . Key Research Applications: Antibacterial Agent Development: Serves as a core building block for novel oxazolidinone antibiotics targeting drug-resistant Gram-positive pathogens . SAR Studies: Used to investigate the role of the 5-fluoropyridin-3-yl group in potency and selectivity during lead optimization . Mechanistic Studies: Aids in the exploration of binding modes to the bacterial ribosome, particularly within the peptidyl transferase center . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-1-5(2-7(9)11)3-10-4-6/h1,3-4H,2H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHICZJEMGDKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-23-1
Record name 2-(5-fluoropyridin-3-yl)acetamide
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Contextualization of Fluoro Substituted Pyridines in Medicinal Chemistry and Agrochemical Research

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agrochemical design. Fluoro-substituted pyridines, in particular, are privileged structures due to the profound effects that fluorine substitution can have on the physicochemical and biological properties of the parent molecule. The high electronegativity of fluorine can significantly alter the electronic distribution within the pyridine (B92270) ring, influencing its pKa, dipole moment, and susceptibility to metabolic pathways. This can lead to enhanced binding affinity to target proteins, improved metabolic stability, and increased membrane permeability, all of which are desirable characteristics in the development of new drugs and crop protection agents.

The strategic placement of a fluorine atom on the pyridine ring can block sites of metabolism, leading to a longer biological half-life. For instance, in agrochemical research, the introduction of a trifluoromethyl group, a related fluorinated substituent, into pyridine-based compounds has been shown to enhance their pesticidal activity. acs.orgnih.gov Research has also demonstrated that fluorinated pyridines are key components in a variety of pharmaceuticals, highlighting their importance in drug discovery. nih.govmdpi.comuni.lu

Significance of Acetamide Moieties in Chemical Biology and Drug Design

The acetamide (B32628) functional group is a prevalent feature in a vast array of biologically active compounds. drugbank.comthieme-connect.comfluorochem.co.uk Its ability to act as both a hydrogen bond donor and acceptor makes it a crucial component for molecular recognition and binding to biological targets such as enzymes and receptors. fluorochem.co.uk The amide bond is a fundamental linkage in peptides and proteins, and its presence in small molecule drugs often mimics these natural interactions.

In drug design, the acetamide moiety is frequently utilized to modulate the pharmacokinetic properties of a lead compound. It can influence solubility, lipophilicity, and metabolic stability. acs.org Furthermore, the acetamide group can serve as a versatile synthetic handle, allowing for the straightforward introduction of further chemical diversity into a molecule. The biological activities associated with acetamide-containing compounds are diverse, spanning anti-inflammatory, anticancer, and antimicrobial applications. thieme-connect.com

Overview of 2 5 Fluoropyridin 3 Yl Acetamide Within Modern Research Paradigms and Synthetic Methodologies

While direct and extensive research focusing solely on 2-(5-fluoropyridin-3-yl)acetamide is limited, its significance can be inferred from its role as a key intermediate in the synthesis of more complex and biologically active molecules. The compound is commercially available, indicating its utility as a readily accessible building block for research and development. sigmaaldrich.combldpharm.com

Modern research paradigms often involve the modular assembly of complex molecules from simpler, well-defined fragments. Within this framework, this compound represents a convergence of the beneficial properties of both the fluoro-substituted pyridine (B92270) and the acetamide (B32628) moieties.

For example, the synthesis of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives with potent antibacterial activity has been reported, where the 5-fluoropyridin-3-yl group is a core component. mdpi.comnih.gov In another study, a [18F]fluoropyridine-based haloacetamide reagent was developed for the radiolabeling of oligonucleotides, highlighting the utility of the fluoropyridine and acetamide combination in diagnostic applications. acs.orgnih.gov The synthesis of N-(hetero)aryl, 2-(hetero)aryl-substituted acetamides, a class to which this compound belongs, has been described in the patent literature for their role as modulators of Wnt signaling, a critical pathway in development and disease.

The table below summarizes the physicochemical properties of this compound, which are crucial for its application in synthetic chemistry.

PropertyValueSource
Molecular Formula C7H7FN2O uni.lubldpharm.com
Molecular Weight 154.14 g/mol uni.lubldpharm.com
CAS Number 39891-23-1 sigmaaldrich.combldpharm.com
SMILES C1=C(C=NC=C1F)CC(=O)N uni.lu
InChIKey PYHICZJEMGDKCD-UHFFFAOYSA-N uni.lu

Scope and Objectives of the Academic Review on 2 5 Fluoropyridin 3 Yl Acetamide

Historical Development of Synthetic Routes to this compound and Analogues

The synthesis of pyridylacetamides, including the fluorinated analogue this compound, has evolved significantly. Early methods often relied on classical reactions that, while effective, sometimes required harsh conditions or multiple steps. The development of more sophisticated synthetic strategies has been driven by the need for more efficient, selective, and scalable processes for producing these valuable compounds. The introduction of fluorine into the pyridine ring, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, presented additional synthetic challenges that have been addressed over time. ethernet.edu.et

Classical and Modern Approaches for C-N Bond Formation in Pyridylacetamides

The formation of the C-N amide bond is a cornerstone of pyridylacetamide synthesis. Both classical and modern methods are employed to achieve this transformation, each with its own advantages and limitations.

Amidation Reactions and Derivatives for Direct Synthesis

Direct amidation of a carboxylic acid with an amine is a common and straightforward approach. organic-chemistry.org In the context of this compound, this would involve the reaction of 2-(5-fluoropyridin-3-yl)acetic acid with ammonia (B1221849) or an ammonia equivalent. Various coupling reagents have been developed to facilitate this reaction, overcoming the often low reactivity of free carboxylic acids. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Alternatively, the reaction can proceed through an activated carboxylic acid derivative, such as an acyl chloride. The conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with an amine, is a well-established two-step process. organic-chemistry.org

Modern advancements in amidation include the use of catalytic methods that avoid the need for stoichiometric activating agents, thus improving atom economy and reducing waste. organic-chemistry.org For instance, boronic acid derivatives have been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org

Multi-step Convergent and Divergent Synthetic Strategies Utilizing Fluoropyridine Precursors

Multi-step syntheses offer flexibility in constructing the target molecule. A convergent approach might involve the synthesis of the fluoropyridine core and the acetamide side chain separately, followed by their coupling in a later step. A divergent strategy, on the other hand, would start from a common fluoropyridine intermediate which is then elaborated to produce a variety of analogues.

A common starting material for the synthesis of this compound is a suitably substituted fluoropyridine. For example, a synthetic route could commence with a nucleophilic aromatic substitution reaction on a dihalopyridine to introduce the fluorine atom. Subsequent functional group manipulations would then lead to the desired acetamide.

One documented multi-step synthesis involves the preparation of a related compound, 7-chloro-N,N,5-trimethyl-4-oxo-3-(6-fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, which was achieved in four steps from commercially available starting materials. nih.gov This highlights the efficiency of modern multi-step strategies in accessing complex pyridylacetamide derivatives.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. In the synthesis of this compound, this translates to the use of less hazardous reagents, more efficient reactions, and the reduction of waste.

The development of catalytic amidations is a significant step towards greener synthesis, as it reduces the need for stoichiometric activating agents that generate significant waste. organic-chemistry.org The use of water as a solvent, where possible, is another key aspect of green chemistry.

Furthermore, exploring enzymatic or biocatalytic methods for C-N bond formation and other key steps can offer highly selective and environmentally benign alternatives to traditional chemical methods. While specific examples for this compound are not extensively documented, the broader field of biocatalysis is a promising area for future development.

Catalytic Systems and Reaction Optimization for Enhanced Yields and Purity of this compound

The efficiency of any synthetic route is heavily dependent on the catalytic systems employed and the optimization of reaction conditions. For the synthesis of pyridylacetamides, various catalytic systems have been investigated to improve yields and purity.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation in the synthesis of aryl and heteroaryl amines, and can be adapted for the synthesis of amides. tcichemicals.comresearchgate.net These reactions often require careful selection of the palladium precursor, ligand, base, and solvent to achieve optimal results.

Reaction optimization is a critical process that involves systematically varying parameters such as temperature, reaction time, and reactant concentrations to maximize the yield of the desired product while minimizing the formation of byproducts. nih.gov For instance, in the synthesis of a radiolabeled analog, [18F]FPyBrA, the procedure was optimized to achieve a high radiochemical yield within a short timeframe. nih.govacs.org This involved optimizing the nucleophilic heteroaromatic radiofluorination step and the subsequent condensation reaction. nih.govacs.org

Table 1: Key Synthetic Reactions and Conditions

Reaction TypeReagents and ConditionsProductReference
Amidation2-(5-fluoropyridin-3-yl)acetic acid, ammonia, coupling agentThis compound organic-chemistry.org
Acyl Chloride Formation & Amidation2-(5-fluoropyridin-3-yl)acetic acid, thionyl chloride; then ammoniaThis compound organic-chemistry.org
Nucleophilic Aromatic SubstitutionDihalopyridine, fluoride (B91410) sourceFluoropyridine intermediate acs.org
Buchwald-Hartwig AminationFluoropyridine halide, acetamide, Pd catalyst, ligand, baseThis compound tcichemicals.comresearchgate.net
Radiosynthesis (analogue)[18F]fluoride, precursor, base[18F]FPyBrA nih.govacs.org

Scientific Data Unvailable for this compound Analysis

Following a comprehensive search of available scientific literature and databases, it has been determined that detailed experimental data for the advanced spectroscopic and structural elucidation of the chemical compound this compound is not publicly available. As a result, the generation of a detailed article with specific research findings, as requested, cannot be fulfilled at this time.

The requested outline, focusing on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), requires specific data points, including chemical shifts for ¹H, ¹³C, and ¹⁹F NMR, as well as correlation data from 2D NMR experiments (COSY, HSQC, HMBC, NOESY). Furthermore, the analysis of fragmentation patterns from ESI-MS/MS and APCI-MS/MS is contingent on the availability of experimental mass spectra.

While the proposed analytical techniques are standard methodologies for the structural confirmation of novel organic compounds, the absence of published research specifically detailing these analyses for this compound prevents the creation of an accurate and scientifically valid article. The generation of such content without verifiable data would constitute speculation and would not meet the required standards of scientific accuracy.

Further research by synthetic chemists or publication of analytical data in peer-reviewed journals would be necessary to provide the specific information required to populate the detailed sections and subsections of the proposed article.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing the vibrational modes of a molecule. The differentiation in their selection rules—IR activity requires a change in dipole moment during a vibration, while Raman activity necessitates a change in polarizability—results in a more complete vibrational profile when used in tandem.

For this compound, the vibrational spectra would be dominated by contributions from the fluoropyridine ring and the acetamide side chain. The predicted characteristic vibrational frequencies are detailed below.

Predicted Vibrational Frequencies and Assignments:

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) ** Predicted Raman Frequency (cm⁻¹) **Notes
Amide (–CONH₂)N-H Asymmetric Stretch~3350~3350Broad band in IR.
Amide (–CONH₂)N-H Symmetric Stretch~3180~3180Often appears as a shoulder on the asymmetric stretch.
Aromatic C-HC-H Stretch~3100-3000StrongMultiple weak to medium bands in IR.
Aliphatic C-H (CH₂)Asymmetric & Symmetric Stretch~2950-2850Medium to Strong
Amide IC=O Stretch~1680StrongVery strong and characteristic absorption in IR. Its position is sensitive to hydrogen bonding.
Amide IIN-H Bend + C-N Stretch~1620MediumStronger in IR than in Raman.
Pyridine RingC=C, C=N Stretch~1600-1400StrongMultiple bands, characteristic of the pyridine ring.
Aliphatic C-H (CH₂)Scissoring~1430Weak
C-FC-F Stretch~1250-1150MediumThe exact position can be influenced by the substitution pattern on the pyridine ring. researchgate.net
Pyridine RingRing Breathing/Deformation~1000-800StrongCan be a strong and sharp band in Raman.
Amide IIIC-N Stretch + N-H Bend~1300-1200Medium

Note: The predicted frequencies are based on data from related fluoropyridine and acetamide compounds. Actual experimental values may vary.

The amide group's vibrational modes are particularly diagnostic. The C=O stretching vibration (Amide I) is expected to be a very intense band in the IR spectrum. Its frequency is sensitive to the extent of hydrogen bonding; in the solid state, this band would likely appear at a lower wavenumber compared to a solution in a non-polar solvent due to intermolecular hydrogen bonding. The N-H stretching vibrations would appear as two distinct bands in the high-frequency region.

The fluoropyridine moiety would exhibit several characteristic vibrations. The C-F stretch is a key feature, though its intensity in the IR spectrum can be variable. The pyridine ring stretching and deformation modes would produce a series of bands in the 1600-1400 cm⁻¹ and 1000-800 cm⁻¹ regions, respectively. Raman spectroscopy would be particularly useful for observing the symmetric ring breathing mode, which often gives a strong and sharp signal.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a crystal structure for this compound has not been reported, we can infer its likely solid-state structure from studies on related acetamides and fluorinated pyridines. acs.orgnih.govimist.ma

Predicted Crystallographic Data and Structural Features:

Parameter Predicted Value/Feature Basis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted pyridines and acetamides. mpg.dechemmethod.com
Space GroupP2₁/c or similar centrosymmetric groupFrequently observed for organic molecules with hydrogen bonding capabilities. chemmethod.com
Key Intermolecular InteractionN-H···O hydrogen bondsA ubiquitous and strong interaction in primary amides, leading to the formation of dimers or chains. imist.ma
Hydrogen Bond GeometryN-H···O distance ~2.9 Å, angle ~170°Typical values for amide hydrogen bonds.
Other Potential InteractionsC-H···F, C-H···N, C-H···π, π-π stackingFluorine atoms and the pyridine ring can participate in weaker, but structurally significant, interactions. acs.orgnih.gov

A primary structural motif anticipated for this compound in the solid state is the formation of hydrogen-bonded dimers through the amide functional groups. In this arrangement, the N-H of one molecule would form a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule, and vice versa, creating a centrosymmetric R²₂(8) ring motif. This is a very common and stable arrangement for primary amides.

Computational Chemistry and Theoretical Investigations of 2 5 Fluoropyridin 3 Yl Acetamide

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (FMOs), and Electrostatic Potential Maps

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP or B3PW91 with basis sets like 6-311G(d,p), are employed to optimize the molecular geometry and calculate electronic parameters. nih.govresearchgate.net

Electronic Structure: The electronic structure of 2-(5-fluoropyridin-3-yl)acetamide is significantly influenced by its constituent parts: a pyridine (B92270) ring, a fluorine atom, and an acetamide (B32628) group. The pyridine ring is an electron-deficient (π-deficient) system. The fluorine atom, being the most electronegative element, acts as a strong electron-withdrawing group, further polarizing the pyridine ring. The acetamide group contains both a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (C=O), which are crucial for intermolecular interactions.

Electrostatic Potential Maps (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. emerginginvestigators.org For this compound, the MEP map would show negative potential (typically colored red) around the electronegative nitrogen atom of the pyridine ring, the fluorine atom, and the oxygen atom of the carbonyl group, indicating these are sites for potential electrophilic attack or hydrogen bonding. researchgate.net Regions of positive potential (blue) would be expected around the amide hydrogens, making them susceptible to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational flexibility and stability in a simulated environment (e.g., in water). mdpi.com An MD simulation of this compound would reveal how the molecule behaves in solution, how its conformations fluctuate, and how it interacts with solvent molecules. This information is critical for understanding how the molecule might approach and bind to a protein's active site. Such simulations are valuable for deciphering the functional mechanisms of biomolecules and for the rational design of new therapeutic agents. nih.gov

Prediction of Physicochemical Parameters Relevant to Biological Interactions and Compound Behavior (e.g., pKa, LogP)

Physicochemical parameters are crucial for predicting a molecule's pharmacokinetic profile. These are often calculated using computational models.

LogP: The partition coefficient (LogP) measures a compound's lipophilicity (affinity for a lipid-like environment versus an aqueous one). This is a key determinant of membrane permeability and solubility. The predicted XlogP for this compound is -0.2, suggesting it is a relatively hydrophilic compound. uni.lu For comparison, the related molecule 2-(5-Fluoropyridin-3-yl)acetic acid has several predicted LogP values, including an XLOGP3 of 0.41. ambeed.com

pKa: The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. The pyridine nitrogen in this compound is basic and can be protonated. Its pKa can be predicted using various in silico tools. This value is critical, as the charge of the molecule affects its solubility, receptor binding, and ability to cross cell membranes.

A summary of predicted physicochemical properties is presented in the table below.

PropertyPredicted Value/InformationSignificance
Molecular FormulaC7H7FN2OBasic chemical identity uni.lu
Molecular Weight154.15 g/mol Influences diffusion and transport across membranes
XlogP-0.2Indicates hydrophilicity, affecting solubility and permeability uni.lu
Hydrogen Bond Donors1 (from -NH2)Potential to form hydrogen bonds with biological targets ambeed.com
Hydrogen Bond Acceptors3 (from N in ring, O in carbonyl, F)Potential to form hydrogen bonds with biological targets ambeed.com
Rotatable Bonds2Defines conformational flexibility ambeed.com
Topological Polar Surface Area (TPSA)50.19 ŲPredicts transport properties like intestinal absorption and BBB penetration ambeed.com

Table data compiled from various computational prediction sources. uni.luambeed.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Metabolic Site Identification

In silico ADME tools predict how a drug candidate will be processed by the body. computabio.comsci-hub.se These predictions are vital for early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles.

ADME Prediction: A variety of computational models can predict key ADME parameters. For this compound, a hypothetical profile might look like the table below, generated by web-based platforms such as SwissADME or ADMETlab. sci-hub.se

ADME ParameterPredicted PropertyImplication
Absorption
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the central nervous system.
Distribution
Plasma Protein BindingModerateAffects the free concentration of the compound available to act on targets.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving the CYP2D6 pathway.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving the CYP3A4 pathway.
Excretion
Renal Organic Cation TransporterSubstrateMay be actively secreted by the kidneys.

This table represents hypothetical data from typical in silico ADME prediction tools.

Metabolic Site Identification: Predicting where a molecule is likely to be metabolized by enzymes like cytochrome P450 (CYP450) is crucial for improving metabolic stability. researchgate.netarxiv.org Tools like MetaSite can predict these "metabolic soft spots." researchgate.net For this compound, the most probable sites of metabolism would be the methylene (B1212753) bridge (the -CH2- group) via oxidation, and potentially aromatic hydroxylation on the pyridine ring at positions not occupied by the fluorine or the acetamide side chain. The presence of the fluorine atom can sometimes block metabolism at that position, a strategy often used in drug design to enhance metabolic stability.

Molecular Docking Studies with Relevant Protein Targets to Elucidate Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor. researchgate.net This helps in understanding the binding mode and estimating the strength of the interaction.

Relevant Protein Targets: The 5-fluoropyridin-3-yl moiety is found in various biologically active compounds. For instance, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have been investigated as antibacterial agents targeting the bacterial ribosome. nih.gov Other related structures have been docked against targets like the SARS-CoV-2 main protease (Mpro). nih.govrsc.org Therefore, bacterial protein targets or viral proteases could be considered relevant for docking studies.

Elucidation of Binding Modes and Affinities: A docking study of this compound into a hypothetical bacterial enzyme active site would likely predict key interactions. The acetamide group is capable of forming strong hydrogen bonds, with the amide -NH2 acting as a donor and the carbonyl oxygen acting as an acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. The pyridine ring itself can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The fluorine atom may form favorable halogen bonds or other electrostatic interactions. The calculated binding energy from such a study would provide an estimate of the binding affinity, helping to rank its potential as an inhibitor.

Biological and Pharmacological Evaluation of 2 5 Fluoropyridin 3 Yl Acetamide Preclinical and Mechanistic Focus

In Vitro Enzyme Inhibition Assays and Determination of Inhibitory Potencies

No publicly available studies were identified that investigated the in vitro enzyme inhibitory activity of 2-(5-fluoropyridin-3-yl)acetamide. Consequently, data regarding its inhibitory potencies against specific enzymes are not available.

Receptor Binding Profiling and Ligand Affinity Determination in Non-Human Systems

There is no information available in the public domain concerning the receptor binding profile of this compound. Studies to determine its affinity for specific receptors in non-human systems have not been reported.

Cell-Based Assays for Target Engagement and Cellular Pathway Modulation Using Non-Human Cell Lines

No published research was found that describes the use of this compound in cell-based assays. Therefore, there is no data on its ability to engage cellular targets or modulate signaling pathways in non-human cell lines.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Animal Models (Excluding Human Clinical Trials)

Absorption and Distribution Kinetics in Preclinical Animal Systems

Information regarding the absorption and distribution kinetics of this compound in any preclinical animal model is not publicly available.

Metabolism and Excretion Pathways in Animal Models

There are no available data describing the metabolic pathways or excretion routes of this compound in animal models.

Mechanistic Investigations into Observed Biological Activities (Non-Clinical Context)

As no biological activities for this compound have been reported in the public domain, there have been no subsequent mechanistic investigations in a non-clinical context.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Involving 2 5 Fluoropyridin 3 Yl Acetamide Derivatives

Systematic Modification of the Pyridine (B92270) Ring and Acetamide (B32628) Side Chain for Activity Optimization

While no systematic study on the modification of 2-(5-fluoropyridin-3-yl)acetamide is readily available, research on other pyridine-containing compounds offers insights into potential optimization strategies. For instance, in the development of antibacterial agents, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have been synthesized. This suggests that modifications at other positions of the pyridine ring, in combination with diverse side chains, could be a fruitful area for exploration. The acetamide side chain itself presents numerous opportunities for modification, such as substitution on the amide nitrogen or the acetyl methyl group, which could significantly influence biological activity.

Impact of Fluoro-Substitution on Biological Activity, Binding Affinity, and Metabolic Stability

The presence and position of a fluorine atom on a pyridine ring can profoundly impact a molecule's properties. Fluorine's high electronegativity can alter the electronic distribution of the ring, influencing its ability to participate in hydrogen bonding and other intermolecular interactions. This can, in turn, affect binding affinity to biological targets. For example, studies on epibatidine (B1211577) analogs have shown that a fluoro-substitution on the pyridine ring can improve selectivity and efficacy for certain nicotinic acetylcholine (B1216132) receptors.

Furthermore, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This is a common strategy in drug design to improve a compound's pharmacokinetic profile. However, the specific impact of the 5-fluoro substitution in this compound on its biological activity, binding affinity, and metabolic stability has not been specifically detailed in available research.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Approaches

QSAR modeling and ligand-based drug design are powerful computational tools used to predict the biological activity of compounds and guide the design of new ones. These approaches rely on the analysis of a dataset of known active and inactive molecules to build predictive models. While general QSAR studies have been performed on various classes of pyridine and acetamide derivatives, a specific QSAR model for this compound derivatives has not been reported. The development of such a model would require the synthesis and biological evaluation of a diverse library of analogs.

Property Space Exploration for Optimized Compound Design and Improved Pharmacological Profiles

Property space exploration involves the systematic evaluation of key physicochemical properties of a series of compounds to optimize their drug-like characteristics. This includes parameters such as lipophilicity (logP), aqueous solubility, and molecular weight, which are crucial for absorption, distribution, metabolism, and excretion (ADME). While this is a standard practice in drug discovery, specific studies detailing the exploration of the property space for this compound derivatives are not available.

Analytical Methodologies for the Detection and Quantification of 2 5 Fluoropyridin 3 Yl Acetamide in Research Matrices

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

No specific HPLC, GC, or UPLC methods dedicated to the analysis of 2-(5-fluoropyridin-3-yl)acetamide have been detailed in the reviewed literature. For a compound of this nature, one would typically expect reverse-phase HPLC to be a suitable technique for purity and quantitative analysis. A hypothetical starting point for method development would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector at a wavelength corresponding to the compound's chromophore. However, without experimental data, optimal conditions cannot be specified.

Similarly, for GC analysis, the compound would likely require derivatization to increase its volatility and thermal stability. The choice of derivatizing agent and the specific temperature program would need to be empirically determined. UPLC, offering higher resolution and faster analysis times, would also be a powerful tool, but its application to this compound is not documented.

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification in In Vitro or Animal Samples

Hyphenated techniques such as LC-MS/MS and GC-MS are essential for trace analysis and metabolite identification. The high sensitivity and selectivity of these methods would be critical for studying the behavior of this compound in biological matrices. An LC-MS/MS method would typically be developed in electrospray ionization (ESI) mode, with the identification of specific precursor and product ion transitions for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) to ensure accurate quantification.

The identification of metabolites in in vitro or animal samples would involve comparing the mass spectra of potential metabolites with the parent compound and utilizing specialized software to predict and identify metabolic transformations. Again, the lack of published studies means that no specific mass transitions or fragmentation patterns for this compound and its potential metabolites are available.

Spectrophotometric Methods for Quantitative Determination (UV-Vis Spectroscopy)

UV-Vis spectrophotometry is a fundamental technique for the quantitative determination of compounds that absorb ultraviolet or visible light. It is plausible that this compound, containing a pyridine (B92270) ring, would exhibit UV absorbance. A spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) and creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. However, the λmax for this specific compound in various solvents has not been reported in the available literature.

General spectrophotometric methods for the determination of fluoride (B91410) in various samples exist, but these are not directly applicable to the quantification of the intact molecule of this compound. scielo.org.zauni.edu While methods for other pharmaceutical compounds have been described, the specific parameters are highly dependent on the unique chemical structure of the analyte. nih.govorientjchem.orgnih.gov

Due to the absence of specific research findings and validated methods in the public domain for this compound, the creation of detailed data tables and an in-depth analytical methodologies article is not feasible at this time. The development and publication of such methods would be a valuable contribution to the scientific community.

Future Research Directions and Unexplored Avenues for 2 5 Fluoropyridin 3 Yl Acetamide

Development of Novel and More Sustainable Synthetic Pathways

The synthesis of pyridine (B92270) derivatives is a cornerstone of organic and medicinal chemistry. ijarsct.co.innumberanalytics.com Future research on 2-(5-fluoropyridin-3-yl)acetamide could focus on developing more efficient and environmentally friendly synthetic methods.

Current synthetic strategies for similar pyridine carboxamides often rely on multi-step processes that may involve harsh reagents and generate significant waste. researchgate.net Future research could explore novel catalytic systems and green chemistry principles to improve the synthesis of this compound. ijarsct.co.inresearchgate.net This includes the use of earth-abundant metal catalysts, solvent-free reaction conditions, and electrochemical synthesis. rsc.org

A promising area of investigation is the use of C-H functionalization, a technique that allows for the direct modification of the pyridine ring, potentially reducing the number of synthetic steps required. nih.gov Additionally, flow chemistry presents an opportunity for a more controlled, scalable, and potentially safer synthesis of this and related compounds.

Potential Sustainable Synthetic Approach Description Key Advantages
Catalytic C-H Olefination Direct introduction of the acetamide (B32628) group or its precursor onto the pyridine ring using a catalyst. researchgate.netReduces the need for pre-functionalized starting materials, minimizing waste.
Electrochemical Synthesis Using electricity to drive the chemical reactions needed for synthesis, often in aqueous media. rsc.orgAvoids the use of chemical oxidants and can be performed under mild conditions.
Organocatalyzed Cycloaddition A formal (3+3) cycloaddition reaction using readily available starting materials to construct the pyridine ring. nih.govacs.orgAvoids the use of heavy metals and can be performed on a large scale.
Modular Copper-Catalyzed Synthesis A cascade reaction involving a copper-catalyzed cross-coupling to form highly substituted pyridines. organic-chemistry.orgnih.govOffers high functional group tolerance and proceeds under neutral conditions.

Exploration of New Biological Targets and Therapeutic Areas (Non-Clinical Context)

The presence of a fluoropyridine moiety in a molecule can significantly influence its biological activity. ontosight.aibeilstein-journals.org The fluorine atom can alter properties such as metabolic stability, binding affinity to biological targets, and membrane permeability. nih.govresearchgate.net

Given that pyridine derivatives are found in a wide range of biologically active compounds, including antimicrobials, anticancer agents, and anti-inflammatory drugs, this compound could be investigated for a variety of therapeutic applications in a non-clinical context. ijarsct.co.innumberanalytics.com The fluoropyridine ring, in particular, is a feature of several approved drugs. nih.govalfa-chemistry.commdpi.com

Future research could involve screening this compound against a panel of biological targets to identify potential mechanisms of action. This could include enzymes, receptors, and ion channels that are implicated in various diseases. The acetamide group also offers a site for further chemical modification to explore structure-activity relationships.

Potential Biological Target Class Rationale for Investigation Example Therapeutic Areas (Non-Clinical)
Kinases Many kinase inhibitors feature a pyridine or similar heterocyclic core. ontosight.aiOncology, Inflammation
G-Protein Coupled Receptors (GPCRs) Pyridine derivatives are known to interact with various GPCRs. researchgate.netNeuroscience, Metabolic Disorders
Ion Channels Fluorinated aminopyridines have been shown to block potassium channels. google.comNeurology, Cardiovascular Disease
Enzymes (e.g., Topoisomerases, Hydrolases) The scaffold could be designed to fit into the active sites of various enzymes. ontosight.aimdpi.comInfectious Diseases, Oncology

Integration with Artificial Intelligence and Machine Learning in Accelerated Drug Discovery Research

AI/ML models can be trained on large datasets of chemical structures and their associated biological data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. nih.govnih.gov This can help to prioritize which derivatives of this compound are most likely to have favorable drug-like properties, saving time and resources in the early stages of research.

AI/ML Application Description Potential Impact on Research
ADMET Prediction Use of machine learning models to predict the pharmacokinetic and toxicity profiles of compounds. nih.govnih.govEarly identification of potentially problematic compounds, reducing late-stage failures.
Virtual Screening Computational screening of large libraries of compounds against a biological target to identify potential hits. nih.govauctoresonline.orgRapidly identifies promising candidates for further experimental testing.
De Novo Drug Design Generative AI models create novel molecules with desired properties based on a starting scaffold. elsevier.comExploration of a wider chemical space to design more potent and selective compounds.
Target Identification AI algorithms can analyze biological data to propose novel biological targets for a given compound. mdpi.comUncovers new potential therapeutic applications for this compound.

Potential Applications in Chemical Biology Probes or Materials Science (if emergent from research)

Beyond its potential in drug discovery, this compound and its derivatives could find applications in other scientific fields. The unique properties of fluorinated heterocyclic compounds make them attractive for use as chemical biology probes and in the development of novel materials. researchgate.netresearchgate.net

The fluorine atom can be replaced with the radioisotope fluorine-18 (B77423) to create a positron emission tomography (PET) tracer. google.comcolab.ws Such a tracer could be used to study the biodistribution and target engagement of this compound in vivo. The fluoropyridine moiety itself can also serve as a useful NMR probe for studying molecular interactions. mdpi.com

In materials science, pyridine-containing compounds are used in the development of polymers, dyes, and nanoparticles. numberanalytics.comnumberanalytics.com The electronic properties of the fluorinated pyridine ring in this compound could be exploited in the design of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or sensors. rsc.orgcymitquimica.com

Potential Application Area Description Example Use Case
Chemical Biology Probes Synthesis of isotopically labeled or fluorescently tagged derivatives to study biological processes. google.commdpi.comA fluorine-18 labeled version for PET imaging to visualize target distribution in preclinical models.
Organic Electronics Use as a building block for the synthesis of new organic semiconductors or luminescent materials. rsc.orgIncorporation into polymers for use in organic light-emitting diodes (OLEDs).
Functional Polymers Incorporation of the monomer into polymer chains to impart specific properties. numberanalytics.comDevelopment of polymers with tailored refractive indices or gas permeability.
Catalysis Use as a ligand for metal catalysts in organic synthesis. ijarsct.co.inDevelopment of new catalysts for asymmetric synthesis.

Q & A

Q. What are the recommended synthetic routes for 2-(5-fluoropyridin-3-yl)acetamide?

  • Methodological Answer : A common approach involves coupling 5-fluoro-3-aminopyridine with acetyl chloride or acetic anhydride under basic conditions. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 minutes) can enhance reaction efficiency . For regioselective amidation, protect the pyridine nitrogen with a trifluoroacetyl group before acetylation, followed by deprotection using mild aqueous bases (e.g., NaHCO₃) . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How can this compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the acetamide methyl group (δ ~2.1 ppm, singlet) and pyridyl protons (δ 7.2–8.5 ppm). Fluorine coupling in ¹H NMR (e.g., splitting of pyridyl-H) confirms substitution patterns .
  • FTIR : Look for amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • XRD : Single-crystal X-ray diffraction resolves regiochemistry and hydrogen-bonding networks (e.g., amide-pyridine interactions) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (DMSO, DMF) for reaction setups, or aqueous buffers (pH 4–8) for biological assays. Poor solubility in hexane or ether necessitates sonication or co-solvents (e.g., 10% ethanol) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light (amber vials) and moisture (desiccants) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data for this compound and its isomers?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to differentiate between ortho/meta/para isomers. For example, meta-substituted pyridines show distinct NOE correlations between acetamide protons and pyridyl-H . LC-HRMS/MS with isotopic pattern analysis can confirm molecular formula and rule out halogenated impurities .

Q. How to design analogues of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core Modifications : Replace fluorine with Cl, Br, or CF₃ to assess electronic effects. Introduce methyl/ethyl groups at the pyridine C4 position to evaluate steric hindrance .
  • Amide Variations : Substitute acetamide with propionamide or benzamide for hydrophobicity studies .
  • Validation : Screen analogues via molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to prioritize synthesis .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Methodological Answer :
  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% TFA (60:40 v/v) at 1 mL/min. Detect at 254 nm (UV) or via fluorescence (λex 280 nm, λem 320 nm) .
  • LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (m/z 169 → 122 for quantification; m/z 169 → 95 for confirmation) .

Q. How to model the interaction of this compound with biological targets computationally?

  • Methodological Answer :
  • Docking : Use Schrödinger Suite or GROMACS to simulate binding to target proteins (e.g., COX-2). Optimize ligand geometry with DFT (B3LYP/6-31G**) before docking .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å) and key residue interactions (e.g., hydrogen bonds with Ser530) .

Q. How to address regioisomer contamination during synthesis?

  • Methodological Answer :
  • Chromatographic Separation : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) and isocratic elution (heptane/ethanol 70:30) .
  • Crystallization : Recrystallize from ethyl acetate/toluene (1:3) to isolate the desired isomer .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against COX-2 or kinases (IC₅₀ via fluorescence polarization) at 1–100 µM .
  • Cytotoxicity : Use MTT assay (72-hour exposure, IC₅₀ calculation) in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How to perform mechanistic studies on the degradation of this compound?

  • Methodological Answer :
    Conduct stress testing (0.1 M HCl/NaOH, 3% H₂O₂, 80°C) and analyze degradation products via LC-HRMS. Pseudo-first-order kinetics (Arrhenius plot) determine activation energy (Ea) for hydrolytic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.